6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one
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Overview
Description
6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro group and a chromen-2-one moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one typically involves the reaction of 6-chlorocoumarin with 3-acetylcoumarin under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the reagents and conditions used .
Scientific Research Applications
6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: Employed in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, making it effective against certain bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
6-Chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one is unique due to the presence of the chloro group and the chromen-2-one moiety, which enhance its chemical reactivity and biological activity compared to other coumarins .
Properties
Molecular Formula |
C19H9ClO5 |
---|---|
Molecular Weight |
352.7 g/mol |
IUPAC Name |
6-chloro-3-(2-oxochromene-3-carbonyl)chromen-2-one |
InChI |
InChI=1S/C19H9ClO5/c20-12-5-6-16-11(7-12)9-14(19(23)25-16)17(21)13-8-10-3-1-2-4-15(10)24-18(13)22/h1-9H |
InChI Key |
BUOIHIZSXWFHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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